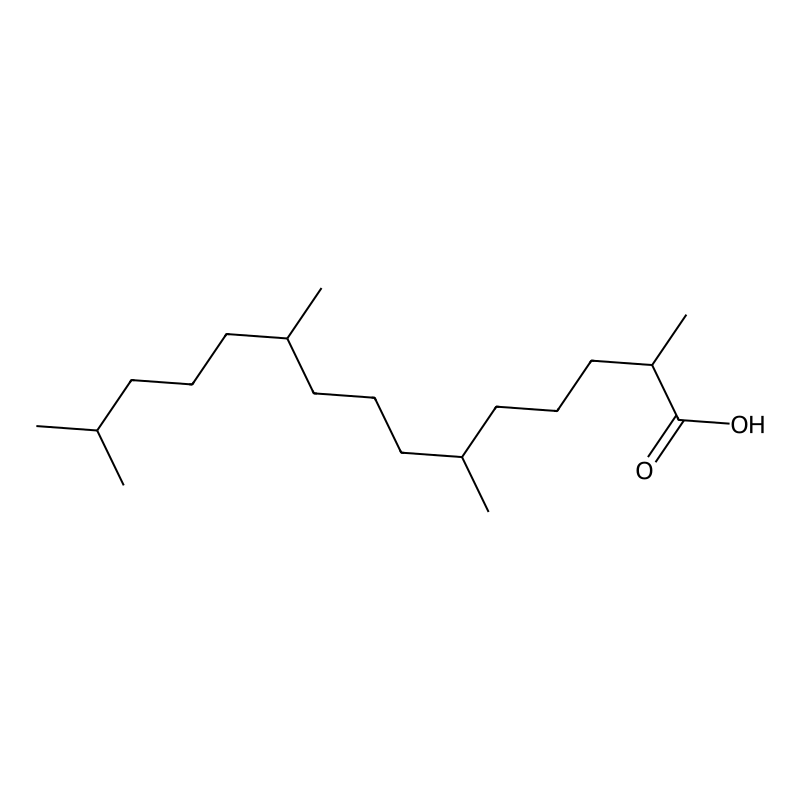

Pristanic acid

Content Navigation

Labs using phytanic acid face confounding alpha-oxidation interference in AMACR assays and diagnostic ratio misclassification. Pristanic acid, the direct AMACR substrate, eliminates this variability, enabling clean kinetic data and precise disease differentiation. Key features: • Direct AMACR substrate-no upstream enzymatic dependency. • Enables differential diagnosis of Refsum vs. AMACR deficiency via pristanic/phytanic ratio. • High-purity GC-MS/LC-MS standard for peroxisomal disorder profiling. • Supplied neat, -20°C storage; cold-chain shipped.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a naturally occurring, multi-methyl-branched chain fatty acid that serves as a highly specific biochemical probe and analytical standard. Unlike straight-chain fatty acids, its 2-methyl branch prevents direct entry into standard mitochondrial beta-oxidation, strictly requiring peroxisomal processing via alpha-methylacyl-CoA racemase (AMACR) before degradation [1]. In procurement contexts, pristanic acid is valued as a stable precursor for synthesizing pristanoyl-CoA, a direct substrate for in vitro AMACR activity assays, and as an essential mass spectrometry calibrator for differentiating complex peroxisomal disorders [1]. Its structural topology also makes it a high-affinity natural ligand for peroxisome proliferator-activated receptor alpha (PPARα), providing a specialized tool for lipidomic and metabolic research where standard unbranched lipids fail to elicit targeted peroxisomal responses [2].

Research Fit

References

- [1] Wanders, R. J., et al. Phytanic acid alpha-oxidation, new insights into an old problem: A review. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids 1631(2):119-35 (2003).

- [2] Hostetler, H. A., et al. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs Are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARalpha). Biochemistry 45(24):7669-7681 (2006).

Substituting pristanic acid with its direct biological precursor, phytanic acid, fundamentally compromises assay specificity and diagnostic accuracy. Phytanic acid possesses a 3-methyl branch and must undergo peroxisomal alpha-oxidation to be converted into pristanic acid before beta-oxidation can occur[1]. Utilizing phytanic acid in beta-oxidation or AMACR assays introduces a rate-limiting, upstream enzymatic dependency (phytanoyl-CoA hydroxylase) that confounds the measurement of downstream beta-oxidation kinetics[1]. Furthermore, straight-chain fatty acids like palmitic acid are entirely unsuitable as substitutes, as they bypass AMACR entirely and are oxidized directly in mitochondria [2]. For diagnostic standardizations, the precise ratio of pristanic to phytanic acid is the sole metric capable of distinguishing Refsum disease (where pristanic acid is low) from AMACR deficiency (where pristanic acid is elevated), making the exact procurement of pure pristanic acid strictly necessary for accurate calibration [2].

Substitution Risk

References

- [1] Paton, B. C., et al. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects. J Inherit Metab Dis 19(2):155-167 (1996).

- [2] Verhoeven, N. M., et al. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry. Journal of Lipid Research 40(2):260-266 (1999).

Peroxisomal Beta-Oxidation Pathway Isolation

In cellular assays evaluating peroxisomal function, pristanic acid provides a direct readout of beta-oxidation capacity by bypassing the alpha-oxidation pathway. In fibroblasts from patients with classical Refsum disease (deficient in phytanoyl-CoA hydroxylase), the oxidation of phytanic acid is severely impaired, whereas the oxidation rate of pristanic acid remains normal because it directly enters the beta-oxidation cycle [1]. Conversely, in bifunctional protein deficiency, pristanic acid oxidation is severely reduced. This absolute pathway divergence makes pristanic acid the required substrate for isolating beta-oxidation defects without upstream interference [1].

| Evidence Dimension | Substrate oxidation in alpha-oxidation-deficient (Refsum) fibroblasts |

| Target Compound Data | Pristanic acid (Normal oxidation rates, bypasses metabolic block) |

| Comparator Or Baseline | Phytanic acid (Oxidation blocked / severely deficient) |

| Quantified Difference | Complete functional divergence in pathway entry |

| Conditions | In vitro fibroblast oxidation assays |

Procuring pristanic acid allows researchers to specifically isolate and quantify peroxisomal beta-oxidation kinetics without the confounding rate-limiting steps of alpha-oxidation.

AMACR Substrate Specificity

Pristanic acid is the essential precursor for generating pristanoyl-CoA, the benchmark substrate for evaluating AMACR activity. AMACR specifically catalyzes the chiral inversion of (2R)-methylacyl-CoA esters to their (2S)-enantiomers, a prerequisite for beta-oxidation. Kinetic studies demonstrate that AMACR exhibits a Vmax of approximately 0.1 µmol/min/mg for pristanoyl-CoA [1]. Straight-chain acyl-CoAs lack the 2-methyl branch and are completely unreactive with AMACR, making them useless for these assays [1]. Therefore, pristanic acid-derived substrates are strictly required to measure the activity of this enzyme, which is notably overexpressed in prostate cancer.

| Evidence Dimension | Catalytic substrate viability for AMACR |

| Target Compound Data | Pristanoyl-CoA (Vmax ~ 0.1 µmol/min/mg) |

| Comparator Or Baseline | Straight-chain acyl-CoAs (Zero reactivity / not substrates) |

| Quantified Difference | Absolute requirement of the 2-methyl branch for racemase activity |

| Conditions | In vitro enzymatic kinetic assays for AMACR |

Buyers developing AMACR inhibitor screens or diagnostic assays must procure pristanic acid to synthesize the only biologically relevant, high-turnover substrate for the target enzyme.

High-Affinity PPARα Binding

Pristanic acid and its CoA thioester function as potent, naturally occurring high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα). Binding assays reveal that pristanoyl-CoA binds to PPARα with a dissociation constant (Kd) of 12 ± 1 nM [1]. This represents a significantly higher binding affinity compared to unbranched very-long-chain fatty acids (VLCFAs), which bind weakly, and is highly competitive with other potent endogenous ligands like arachidonic acid (Kd = 20 nM) [1]. This high-affinity interaction drives specific transcriptional upregulation of peroxisomal lipid metabolism genes.

| Evidence Dimension | PPARα binding affinity (Kd) |

| Target Compound Data | Pristanoyl-CoA (Kd = 12 ± 1 nM) |

| Comparator Or Baseline | Arachidonic acid (Kd = 20 nM) and unbranched VLCFAs (weak binding) |

| Quantified Difference | ~1.6-fold higher affinity than arachidonic acid; vastly higher than straight-chain VLCFAs |

| Conditions | Direct fluorescent binding assays for PPARα |

For researchers studying PPARα-mediated transcriptional regulation, pristanic acid provides a highly specific, high-affinity natural ligand that outperforms standard straight-chain fatty acids.

Diagnostic Ratios in Mass Spectrometry

In clinical lipidomics, the precise quantification of pristanic acid relative to phytanic acid is critical for differential diagnosis. Using stable isotope dilution GC-MS, baseline control values for pristanic acid intermediates are tightly regulated. In patients with AMACR deficiency or bifunctional protein deficiency, pristanic acid levels accumulate significantly, driving the pristanic-to-phytanic acid ratio abnormally high [1]. In contrast, Refsum disease presents with elevated phytanic acid but low pristanic acid. Procuring high-purity pristanic acid as an analytical standard is mandatory to establish these exact calibration curves, as substituting it with any other fatty acid would completely invalidate the diagnostic ratio [1].

| Evidence Dimension | Diagnostic biomarker ratio (Pristanic vs. Phytanic acid) |

| Target Compound Data | Pristanic acid (Accumulates in AMACR deficiency; depleted in Refsum disease) |

| Comparator Or Baseline | Phytanic acid (Accumulates in Refsum disease) |

| Quantified Difference | Inverse accumulation patterns defining distinct genetic disorders |

| Conditions | Plasma lipid profiling via stable isotope dilution GC-MS |

Analytical laboratories must procure pure pristanic acid to validate MS calibration curves, as the exact molar ratio between pristanic and phytanic acid is the definitive diagnostic metric for peroxisomal disorders.

AMACR Inhibitor Screening for Prostate Cancer

Because pristanic acid is the direct precursor to pristanoyl-CoA (the specific substrate for AMACR), it is essential for formulating in vitro enzyme assays. This is critical for oncology researchers developing AMACR inhibitors for prostate cancer, where the enzyme is vastly overexpressed [1].

Clinical Lipidomic Calibrators

High-purity pristanic acid is required as an analytical standard in LC-MS and GC-MS workflows to measure the pristanic/phytanic acid ratio, enabling the differential diagnosis of peroxisomal biogenesis disorders, Zellweger syndrome, AMACR deficiency, and Refsum disease[2].

Peroxisomal Beta-Oxidation Kinetic Assays

In metabolic research, pristanic acid is the preferred substrate for evaluating peroxisomal beta-oxidation capacity in cultured fibroblasts, as it bypasses the alpha-oxidation step required by phytanic acid, providing a clean, unconfounded kinetic readout [2].

PPAR-alpha Activation and Adipocyte Differentiation

Due to its low nanomolar binding affinity (as a CoA ester), pristanic acid is utilized as a potent, naturally occurring ligand in nuclear receptor assays to study the transcriptional regulation of lipid metabolism and beige adipocyte differentiation, outperforming standard unbranched lipids [3].

Application Fit

References

- [1] Festuccia, W. T., et al. Design, Synthesis, and In Vitro Testing of alpha-Methylacyl-CoA Racemase Inhibitors. Journal of Medicinal Chemistry 50(11):2651-2657 (2007).

- [2] Verhoeven, N. M., et al. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry. Journal of Lipid Research 40(2):260-266 (1999).

- [3] Wang, H., et al. Phytanic acid activates PPARalpha to promote beige adipogenic differentiation of preadipocytes. Biochem Biophys Res Commun 519(4):816-822 (2019).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Use Classification

Explore Compound Types

O4Si-4